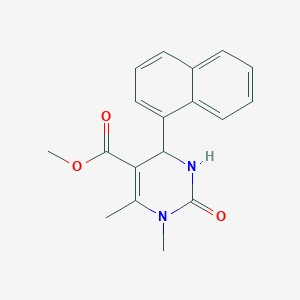![molecular formula C21H15ClN2O2S B5110539 N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5110539.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide, also known as BMCLB002, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment. In
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide is not fully understood, but research has suggested that it inhibits the activity of several key proteins involved in cancer cell growth and survival. Specifically, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in regulating the stability and function of many proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to have a variety of biochemical and physiological effects in cancer cells. Research has shown that N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide induces cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of cancer cell growth. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in research. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to have potent anticancer activity, making it a promising candidate for further research. However, there are also limitations to using N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide in lab experiments. For example, the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide is not fully understood, which can make it difficult to interpret experimental results. In addition, the potential side effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide are not well characterized, which can limit its use in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide. One area of research is to further investigate the mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide, which can help to identify potential targets for cancer therapy. In addition, research can focus on optimizing the synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide to improve the yield and purity of the compound. Another area of research is to investigate the potential use of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide in combination with other anticancer agents, which can enhance its therapeutic efficacy. Finally, research can focus on investigating the potential side effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide, which can help to determine its safety for use in preclinical studies.
Conclusion
In conclusion, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide is a promising compound that has gained attention in the scientific community for its potential as an anticancer agent. The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been optimized to improve the yield and purity of the compound, making it suitable for further research. N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis, and inhibiting the migration and invasion of cancer cells. While there are limitations to using N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide in lab experiments, there are also several future directions for research that can help to identify its potential as a therapeutic agent for cancer.
Synthesemethoden
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide involves a multi-step process that includes the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with 2-aminobenzothiazole to form the final product, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide. The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been optimized to improve the yield and purity of the compound, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been studied extensively for its potential as an anticancer agent. Research has shown that N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-18-10-9-14(22)12-16(18)20(25)23-15-6-4-5-13(11-15)21-24-17-7-2-3-8-19(17)27-21/h2-12H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRYWRSWMOGSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B5110464.png)
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)bis(5-methylbenzoic acid)](/img/structure/B5110470.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B5110484.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5110504.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5110510.png)
![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5110526.png)

![2-methoxy-5-methyl-N-(4-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5110545.png)
![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5110548.png)
![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5110568.png)